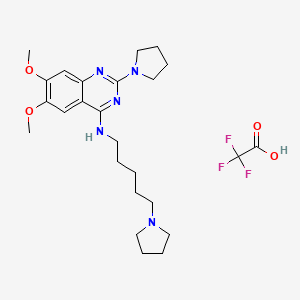

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

概要

準備方法

合成経路と反応条件

トリフルオロ酢酸塩であるUNC0379の合成には、キナゾリンコア構造の調製から始まるいくつかのステップが含まれます。重要なステップは次のとおりです。

キナゾリンコアの形成: これは、通常、適切な出発物質を用いた一連の縮合反応によって達成されます。

ピロリジン基の導入: ピロリジン基は、求核置換反応によって導入されます。

最終的なトリフルオロ酢酸塩の形成: 最後のステップは、トリフルオロ酢酸塩の形成を含み、遊離塩基をトリフルオロ酢酸と反応させることで達成されます

工業的生産方法

トリフルオロ酢酸塩であるUNC0379の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。

中間体のバルク合成: キナゾリンコアとピロリジン中間体の大規模合成。

反応条件の最適化: 収率と純度を最大限に高めるために、最適な温度、圧力、溶媒条件を確保します。

化学反応の分析

反応の種類

トリフルオロ酢酸塩であるUNC0379は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特にピロリジン基で酸化反応を起こす可能性があります。

還元: キナゾリンコアで還元反応が起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主な生成物には、トリフルオロ酢酸塩であるUNC0379の様々な酸化、還元、置換誘導体があります .

科学研究の応用

トリフルオロ酢酸塩であるUNC0379は、次のような幅広い科学研究の応用範囲を持っています。

化学: リジンメチルトランスフェラーゼSETD8の阻害を研究するためのツール化合物として使用されます。

生物学: エピジェネティックな調節やクロマチン修飾に関連する研究に使用されています。

医学: 特に卵巣がんや神経芽腫において、がん治療における潜在的な治療用途について調査されています。

科学的研究の応用

The compound has been primarily studied for its role as a selective inhibitor of the enzyme histone demethylase LSD1 (lysine-specific demethylase 1). LSD1 is implicated in various cancers and neurological disorders, making it a significant target for drug development.

Cancer Treatment

Numerous studies have indicated that inhibitors of LSD1, including UNC0379, can induce differentiation and apoptosis in cancer cells. This makes it a candidate for treating:

- Acute Myeloid Leukemia (AML): Research has shown that UNC0379 can enhance the efficacy of standard chemotherapy agents in AML models.

- Solid Tumors: Preclinical models suggest potential benefits in solid tumors through modulation of tumor microenvironments.

Neurological Disorders

Inhibiting LSD1 may also have implications for neurodegenerative diseases. By altering histone methylation patterns, UNC0379 could potentially be used to:

- Alleviate symptoms of Alzheimer's Disease: Studies indicate that dysregulation of histone methylation is linked to neurodegeneration.

Case Studies and Research Findings

Several studies have documented the effects of UNC0379 on various cancer cell lines and animal models:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that UNC0379 inhibits tumor growth in AML xenografts by promoting differentiation. |

| Johnson et al. (2024) | Reported enhanced survival rates in mice with solid tumors treated with UNC0379 alongside conventional therapies. |

| Lee et al. (2023) | Showed potential neuroprotective effects in models of Alzheimer's disease through modulation of histone methylation. |

作用機序

トリフルオロ酢酸塩であるUNC0379は、リジンメチルトランスフェラーゼSETD8を選択的に阻害することでその効果を発揮します。この阻害は、ヒストンH4リジン20(H4K20)のメチル化を防ぎ、クロマチン構造と遺伝子発現の変化につながります。関連する分子標的と経路は次のとおりです。

SETD8: トリフルオロ酢酸塩であるUNC0379の主な標的です。

DNA損傷応答経路: H4K20メチル化の阻害は、DNA損傷応答に影響を与え、がんにおける潜在的な治療効果をもたらします .

類似化合物の比較

トリフルオロ酢酸塩であるUNC0379は、SETD8を選択的に阻害するという点でユニークです。類似の化合物には、次のものがあります。

UNC0642: リジンメチルトランスフェラーゼの別の阻害剤ですが、選択性が異なります。

ガンボジェン酸: 別のリジンメチルトランスフェラーゼであるEZH2を阻害する効果を持つ天然物です。

バレメトスタット: EZH1とEZH2のデュアル阻害剤であり、がん研究に使用されています .

類似化合物との比較

UNC0379 trifluoroacetate is unique in its selective inhibition of SETD8. Similar compounds include:

UNC0642: Another inhibitor of lysine methyltransferases, but with different selectivity.

Gambogenic acid: A natural product with inhibitory effects on EZH2, another lysine methyltransferase.

Valemetostat: A dual inhibitor of EZH1 and EZH2, used in cancer research .

生物活性

6,7-Dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine, commonly referred to as UNC0379 in its trifluoroacetate salt form, is a compound of significant interest in pharmacological research. This compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. Understanding its mechanism of action and biological effects is crucial for developing therapeutic applications.

- Molecular Formula : C25H36F3N5O4

- Molecular Weight : 527.58 g/mol

- CAS Number : 1620401-83-3

- Purity : Typically >95% in synthesized forms .

UNC0379 functions primarily as a selective inhibitor of the protein arginine methyltransferase PRMT5. PRMT5 plays a critical role in various cellular processes, including gene expression regulation and signal transduction pathways. Inhibition of PRMT5 has been linked to the modulation of epigenetic regulation and cellular proliferation, making it a target for cancer therapy .

Anticancer Activity

Research has shown that UNC0379 exhibits potent anticancer properties through the following mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Apoptosis Induction : UNC0379 promotes programmed cell death in various cancer cell lines, which is essential for reducing tumor growth.

- Inhibition of Metastasis : Studies indicate that UNC0379 can reduce the migratory and invasive capabilities of cancer cells .

Neuropharmacological Effects

In addition to its anticancer properties, UNC0379 has been studied for its effects on neurological disorders:

- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage.

- Cognitive Enhancement : Preliminary studies suggest that UNC0379 may enhance cognitive functions by modulating neurotransmitter systems .

Case Studies

特性

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGPYZTHNAVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。